molecular formula Cl3H2NO2Ru-2 B13143503 Ruthenium(II)NitrosylChloridehydrate

Ruthenium(II)NitrosylChloridehydrate

Cat. No.: B13143503
M. Wt: 255.4 g/mol
InChI Key: GFCUZKOAUWXMQH-UHFFFAOYSA-K
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Description

Ruthenium(II)NitrosylChloridehydrate is a coordination compound that features ruthenium in the +2 oxidation state, coordinated with a nitrosyl (NO) group and chloride ions, along with water molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: Ruthenium(II)NitrosylChloridehydrate can be synthesized through several methods. One common approach involves the reduction of ruthenium(III) chloride with a reducing agent such as formic acid or formaldehyde in the presence of hydrochloric acid. The resulting nitrosyl ruthenium complex is then converted to this compound by the addition of water .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity ruthenium sources and controlled reaction conditions to ensure the formation of the desired product. The process may include steps such as purification, crystallization, and drying to obtain the final compound in a stable and usable form .

Chemical Reactions Analysis

Types of Reactions: Ruthenium(II)NitrosylChloridehydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ruthenium(II)NitrosylChloridehydrate involves the release of nitric oxide (NO) upon activation. This release can occur through various pathways, including photochemical or thermal activation. The released NO can interact with molecular targets such as enzymes, receptors, and DNA, leading to various biological effects. In the context of anticancer activity, NO can induce apoptosis by activating signaling pathways that lead to cell death .

Comparison with Similar Compounds

Properties

Molecular Formula

Cl3H2NO2Ru-2

Molecular Weight

255.4 g/mol

IUPAC Name

nitroxyl anion;trichlororuthenium(1-);hydrate

InChI

InChI=1S/3ClH.NO.H2O.Ru/c;;;1-2;;/h3*1H;;1H2;/q;;;-1;;+2/p-3

InChI Key

GFCUZKOAUWXMQH-UHFFFAOYSA-K

Canonical SMILES

[N-]=O.O.Cl[Ru-](Cl)Cl

Origin of Product

United States

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